molecular formula C12H12ClN3O B5697363 N-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide

N-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide

Cat. No. B5697363
M. Wt: 249.69 g/mol
InChI Key: DAEAYASFVOZCFE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPP is a pyrazole derivative that has been synthesized using different methods, and it has shown promising results in terms of its mechanism of action and biochemical and physiological effects.

Mechanism of Action

CPP acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, CPP reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
CPP has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects. CPP has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, further contributing to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

CPP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable compound for research. CPP has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, CPP has some limitations for lab experiments. It has a low solubility in water, making it difficult to use in aqueous solutions. CPP also has a short half-life, which may limit its effectiveness in some experiments.

Future Directions

CPP has several potential future directions for research. One potential direction is the development of CPP analogs with improved solubility and half-life. Another potential direction is the investigation of CPP's potential use in the treatment of Alzheimer's disease, as a diagnostic tool, or as a potential anti-cancer agent. Additionally, future research could investigate the potential use of CPP in combination with other compounds to enhance its effectiveness. Overall, CPP has shown promising results in scientific research, and further investigation into its potential applications is warranted.

Synthesis Methods

CPP can be synthesized using different methods. One of the most common methods is the reaction of 3-chlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole-1-carboxamide in the presence of a base such as triethylamine. The reaction yields CPP as a white solid with a melting point of 181-183°C.

Scientific Research Applications

CPP has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of pain and fever. CPP has also been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.

properties

IUPAC Name

N-(3-chlorophenyl)-3,5-dimethylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-6-9(2)16(15-8)12(17)14-11-5-3-4-10(13)7-11/h3-7H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEAYASFVOZCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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